Pyrimidine-2-dithioperoxol
Description
Contextual Significance of Pyrimidine (B1678525) Derivatives in Organic Synthesis
The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a privileged structure in medicinal chemistry. wikipedia.orgnih.gov This is largely due to its presence in the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. gsconlinepress.comresearchgate.net Beyond its role in genetics, the pyrimidine nucleus is a key component in a wide array of synthetic compounds with significant therapeutic applications. orientjchem.orgresearchgate.net These include anticancer agents like 5-fluorouracil, antiviral drugs such as zidovudine, and antibacterial compounds like trimethoprim. derpharmachemica.com
The versatility of the pyrimidine scaffold stems from its electronic properties. As a π-deficient system, it is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups at different positions on the ring. wikipedia.org This chemical reactivity provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of pyrimidine-based molecules. mdpi.com The synthesis of pyrimidine derivatives is well-established, with numerous methods available, including multicomponent reactions and oxidative annulation, which offer efficient pathways to complex molecular architectures. smolecule.com
Hypothesized Role of Sulfur-Containing Functional Groups in Novel Molecular Architectures
Sulfur-containing functional groups are integral to a wide range of pharmacologically active compounds and natural products. researchgate.net The inclusion of sulfur can significantly influence a molecule's physical, chemical, and biological properties. rsc.org For instance, the oxidation state of sulfur can modulate polarity and reactivity, as seen in thioethers, sulfoxides, and sulfones. acs.org In drug design, sulfur-containing motifs can enhance the biocompatibility and potency of a molecule. researchgate.net
The "dithioperoxol" group, while not a standard named functional group, suggests the presence of a disulfide (-S-S-) or related sulfur linkage. Disulfide bonds are known for their role in the tertiary structure of proteins and their susceptibility to redox reactions, which can be exploited for targeted drug delivery or to induce specific biological responses. mdpi.com The incorporation of a dithioperoxol moiety onto the pyrimidine ring at the 2-position is hypothesized to create a molecule with unique electronic and reactive properties. The interaction between the electron-deficient pyrimidine core and the electron-rich, reactive sulfur group could lead to novel chemical behaviors and biological activities.
Overview of Research Challenges and Opportunities for Pyrimidine-2-dithioperoxol
The exploration of this compound is not without its challenges. A primary hurdle is the synthesis of this specific molecule. While methods for creating pyrimidine-thiones and disulfides exist, the controlled formation of a "dithioperoxol" group at the 2-position of the pyrimidine ring would likely require the development of novel synthetic strategies. growingscience.comresearchgate.net The stability of the target compound is another potential issue, as disulfide bonds can be labile under certain conditions. researchgate.net
Despite these challenges, the potential rewards are substantial. The unique structure of this compound offers several research opportunities:
Medicinal Chemistry: The compound could be investigated for a range of biological activities, including antimicrobial, antiviral, and anticancer effects, building upon the known properties of both pyrimidine and sulfur-containing compounds. orientjchem.orgsmolecule.com
Materials Science: The dithioperoxol group could be utilized in the development of novel materials with specific electronic or optical properties. smolecule.com The ability of disulfide bonds to undergo reversible cleavage and formation could be harnessed for the creation of self-healing polymers or responsive materials.
Chemical Biology: As a research tool, this compound could be used to probe biological systems, with the dithioperoxol group acting as a handle for bioconjugation or as a reporter for redox environments.
Interactive Data Table: Properties of Related Compounds
To provide context for the potential properties of this compound, the following table details the characteristics of the parent pyrimidine molecule and a related sulfur-containing derivative.
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Features |
| Pyrimidine | C4H4N2 | 80.088 | 20-22 | 123-124 | Aromatic, heterocyclic, π-deficient ring system. wikipedia.org |
| 2-Pyrimidone | C4H4N2O | 96.09 | - | - | A mono-substituted pyrimidine with a hydroxy group at the C-2 position. nih.gov |
Research Findings on Related Pyrimidine Derivatives
While direct research on "this compound" is not available, studies on analogous compounds provide valuable insights. For example, the synthesis of 2-thioxo-dihydropyrimidine derivatives is a common strategy for creating bioactive molecules. scielo.org.mx Furthermore, the synthesis of various pyrimidine derivatives has been shown to yield compounds with potent biological activities, including anticancer and bone anabolic effects. mdpi.comnih.gov Research into the anti-fibrotic activity of 2-(pyridin-2-yl) pyrimidine derivatives has also shown promising results. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
137400-66-9 |
|---|---|
Molecular Formula |
C4H4N2S2 |
Molecular Weight |
144.2 g/mol |
IUPAC Name |
2-(disulfanyl)pyrimidine |
InChI |
InChI=1S/C4H4N2S2/c7-8-4-5-2-1-3-6-4/h1-3,7H |
InChI Key |
NZWDAWCJNDUNBN-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)SS |
Canonical SMILES |
C1=CN=C(N=C1)SS |
Synonyms |
2-Pyrimidinesulfenothioic acid (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for Pyrimidine 2 Dithioperoxol and Its Precursors
Development of Novel Synthetic Pathways to the Pyrimidine-2-dithioperoxol Core
The construction of the this compound framework is envisioned as a two-stage process: first, the synthesis of the pyrimidine-2-thiol (B7767146) core, followed by the introduction of the dithioperoxol moiety.
A primary and versatile method for synthesizing the pyrimidine-2-thiol precursor involves the condensation of a 1,3-dicarbonyl compound with thiourea (B124793). orgsyn.orgchemicalbook.com This classical reaction, often referred to as the Biginelli reaction or a related condensation, provides a straightforward entry into 2-thioxopyrimidines. nih.govjuniperpublishers.com For instance, the reaction of 1,1,3,3-tetraethoxypropane (B54473) with thiourea is a known route to 2-mercaptopyrimidine (B73435). orgsyn.org Similarly, chalcones can be reacted with thiourea in the presence of a base to yield 4,6-disubstituted pyrimidine-2-thiols. juniperpublishers.comijpsonline.com
Once the pyrimidine-2-thiol is obtained, the subsequent conversion to this compound, which is characterized by a hydrodisulfide (-SSH) group, can be achieved through several methods known for converting thiols to hydrodisulfides. portlandpress.com One plausible approach involves the reaction of the pyrimidine-2-thiol with a sulfur transfer reagent. For example, the reaction of a thiol with acetylsulfenyl chloride (AcSCl) followed by deprotection can yield the corresponding hydrodisulfide. acs.org
Exploration of Diverse Coupling Reactions for Dithioperoxol Moiety Incorporation
The incorporation of the dithioperoxol (-SSH) group onto the pyrimidine-2-thiol precursor is a critical step. While direct coupling reactions to form a dithioperoxol are less common, the transformation can be viewed as a sulfenylation of the thiol.
A proposed pathway involves the reaction of pyrimidine-2-thiol with a reagent that can deliver a "-SH" group. This could potentially be achieved through the use of reagents like sulfur monochloride (S2Cl2) or other electrophilic sulfur species, followed by controlled hydrolysis or reduction. However, such reactions would need careful optimization to avoid the formation of the symmetrical disulfide as a major byproduct. chemistrysteps.com
Another conceptual approach is the reaction of the pyrimidine-2-thiolate with a source of sulfane sulfur. portlandpress.com This could involve reacting the thiol with a species containing a labile sulfur atom, which could then be protonated to give the hydrodisulfide.
Optimization of Reaction Conditions and Reagent Systems for Enhanced Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For the initial synthesis of the pyrimidine-2-thiol precursor, key parameters to optimize include the choice of solvent, temperature, and catalyst. For example, the condensation of chalcones with thiourea is often carried out in ethanol (B145695) with a base like sodium hydroxide (B78521), and refluxing for several hours is typical. ijpsonline.com Microwave-assisted synthesis has also been shown to be an efficient method for preparing pyrimidine-2-thiol derivatives, often leading to shorter reaction times and higher yields. researchgate.net
For the subsequent conversion to the dithioperoxol, the choice of the sulfur transfer reagent and the reaction conditions are paramount. The stability of the hydrodisulfide product is a key consideration, as they can be prone to disproportionation. acs.org The reaction would likely be carried out at low temperatures in an inert atmosphere to minimize side reactions. The purification of the final product would also require careful consideration, with techniques like chromatography on silica (B1680970) gel being a probable method.
| Precursor Synthesis Step | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrimidine-2-thiol synthesis | Chalcone, Thiourea | NaOH, Ethanol, Reflux, 12h | 70-85 | ijpsonline.com |
| Pyrimidine-2-thiol synthesis | 1,1,3,3-Tetraethoxypropane, Thiourea | HCl, Ethanol, Reflux | 60-64 | orgsyn.org |
| Pyrimidine-2-thiol synthesis | 1,3-Diketone, Thiourea | Microwave, Solid-phase | Good to Excellent | researchgate.net |
| Hydrodisulfide Formation (Proposed) | Pyrimidine-2-thiol, AcSCl | Et2O, then deprotection | Moderate (Hypothetical) | acs.org |
Mechanistic Investigations of Key Bond-Forming Steps in this compound Synthesis
The mechanism for the formation of the pyrimidine-2-thiol ring from a 1,3-dicarbonyl compound and thiourea involves a series of condensation and cyclization steps. The reaction is believed to proceed through the initial formation of a thioureido-intermediate, which then undergoes an intramolecular cyclization and dehydration to form the pyrimidine (B1678525) ring. nih.gov
The mechanism for the conversion of the thiol to the hydrodisulfide is dependent on the specific reagent used. If using a sulfenyl chloride like AcSCl, the reaction would proceed via a nucleophilic attack of the thiol sulfur on the electrophilic sulfur of the sulfenyl chloride, forming a disulfide linkage. Subsequent cleavage of the protecting group would then yield the hydrodisulfide.
The formation of hydrodisulfides can also be mediated by radical pathways. For instance, the one-electron oxidation of hydrogen sulfide (B99878) can produce a thiyl radical (HS•), which can then react with a thiolate to form a persulfide. portlandpress.com While less controlled for synthetic purposes, these mechanistic insights are valuable.
Chemo- and Regioselective Synthesis of this compound
Achieving chemo- and regioselectivity is fundamental in the synthesis of a specifically substituted compound like this compound.
Strategies for Controlling Site-Specificity in Sulfur Functionalization
The synthesis of 2-thioxopyrimidines is inherently regioselective due to the nature of the cyclocondensation reaction between a 1,3-dicarbonyl synthon and thiourea. The two nitrogen atoms of thiourea react with the two carbonyl groups (or their equivalents) of the 1,3-dicarbonyl compound, leading specifically to the formation of a pyrimidine ring with the sulfur atom at the 2-position. orgsyn.orgnih.gov
Further functionalization of the pyrimidine ring must also be controlled. Electrophilic substitution on the pyrimidine ring typically occurs at the 5-position, which is the most electron-rich. chemicalbook.com Nucleophilic substitution, on the other hand, is favored at the 2-, 4-, and 6-positions. chemicalbook.comresearchgate.net Since the target compound has the dithioperoxol group at the 2-position, the initial synthesis of pyrimidine-2-thiol already establishes the correct regiochemistry for the sulfur functionality. Subsequent reactions to form the dithioperoxol group would occur at the existing thiol, thus preserving the site-specificity.
| Reaction Type | Position on Pyrimidine Ring | Rationale | Reference |
|---|---|---|---|
| Thiol incorporation via Thiourea | 2-position | Cyclocondensation with 1,3-dicarbonyls | orgsyn.org |
| Electrophilic Substitution | 5-position | Highest electron density | chemicalbook.com |
| Nucleophilic Substitution | 2-, 4-, 6-positions | Electron-deficient positions | chemicalbook.comresearchgate.net |
Addressing Stereochemical Control (if applicable)
For this compound itself, as a small achiral molecule, stereochemical control is not applicable. However, if the pyrimidine core were to be substituted with chiral groups, or if the synthesis involved chiral reagents or catalysts, then stereochemical outcomes would become an important consideration. For instance, if a chiral 1,3-dicarbonyl compound were used as a starting material, the resulting pyrimidine-2-thiol could be chiral, and maintaining or controlling the stereochemistry throughout the synthetic sequence would be necessary. In such cases, asymmetric synthesis strategies would need to be employed.
Green Chemistry Approaches in this compound Synthesis
A discussion on green chemistry approaches for this compound is currently speculative due to the lack of published synthetic methods. In principle, the development of a green synthesis for this compound would align with modern sustainable chemical practices. rasayanjournal.co.in
Utilization of Sustainable Solvents and Catalysts
The synthesis of various heterocyclic compounds, including pyrimidine derivatives, has seen a shift towards the use of environmentally benign solvents and catalysts. nih.gov For general pyrimidine synthesis, water is often used as a green solvent, simplifying processes and reducing environmental impact. jmaterenvironsci.com Ionic liquids are also explored as alternative reaction media due to their low vapor pressure. jmaterenvironsci.com
Catalysts play a crucial role in green synthesis. For the broader pyrimidine family, various catalysts have been employed, including reusable solid acid catalysts and organocatalysts, which can lead to higher yields and easier product separation. researchgate.netwiley.comsharif.edu For instance, modified ZnO nanoparticles have been used as a recyclable catalyst in the solvent-free synthesis of some pyrimidine derivatives. acs.org Choline hydroxide has been utilized as a green and recyclable catalyst and reaction medium for the synthesis of other substituted pyrimidines. mdpi.com However, no specific catalysts have been documented for the synthesis of this compound.
Atom Economy and Waste Minimization in Synthetic Protocols
Atom economy and waste minimization are central tenets of green chemistry. ajol.info Synthetic strategies for pyrimidine derivatives, such as one-pot multicomponent reactions, are often designed to be atom-economical, incorporating most of the atoms from the reactants into the final product. sharif.eduajol.info This approach reduces the generation of byproducts and simplifies purification processes. rasayanjournal.co.in
Mechanochemical methods, like ball milling, offer a solvent-less approach to synthesizing some pyrimidine derivatives, significantly reducing waste and energy consumption. researchgate.netacs.org The E-factor (Environmental factor), which measures the mass of waste per unit of product, is a key metric used to assess the greenness of a synthetic process. acs.org For any future synthesis of this compound, a high atom economy and a low E-factor would be primary goals for a sustainable protocol.
The table below outlines general green chemistry principles that would be applicable to a hypothetical synthesis of this compound, based on established methods for other pyrimidine derivatives.
| Green Chemistry Principle | Application in Pyrimidine Synthesis | Potential for this compound |
| Sustainable Solvents | Use of water, ethanol, or ionic liquids. jmaterenvironsci.com | A future synthesis could be designed to utilize water or other bio-based solvents. |
| Reusable Catalysts | Application of solid acid catalysts, nanoparticles, or organocatalysts that can be recovered and reused. researchgate.netwiley.comsharif.eduacs.org | A key development goal would be to identify a recyclable catalyst specific to its formation. |
| Atom Economy | Employment of multicomponent reactions where multiple starting materials are combined in a single step. sharif.eduajol.info | A one-pot reaction would be the ideal approach to maximize atom economy. |
| Waste Minimization | Solvent-free reaction conditions, such as ball milling, to reduce solvent waste. researchgate.netacs.org | Mechanochemistry could be explored to create a solvent-free synthetic route. |
An extensive search for scientific literature and data pertaining to the chemical compound "this compound" has been conducted. The search included specialized databases for nuclear magnetic resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and mass spectrometry.
Despite a thorough investigation, no experimental or theoretical data for a compound named "this compound" could be located in the public scientific domain. This suggests that the compound may be novel, not yet synthesized, or described under a different nomenclature. The name itself, specifically the "dithioperoxol" moiety attached to a pyrimidine ring, does not correspond to a commonly recognized or standard chemical structure in major chemical databases.
Consequently, it is not possible to provide the requested detailed analysis and data tables for the following sections:
Advanced Spectroscopic and Structural Elucidation of Pyrimidine 2 Dithioperoxol3.1. High Resolution Nmr Spectroscopy for Complete Structural Assignment and Conformational Analysis3.1.1. Advanced 1d and 2d Nmr Techniques E.g., Cosy, Hsqc, Hmbc, Noesy 3.1.2. Variable Temperature Nmr Studies for Dynamic Processes3.2. Single Crystal X Ray Diffraction for Definitive Molecular Architecture3.2.1. Determination of Bond Lengths, Bond Angles, and Dihedral Angles3.2.2. Analysis of Crystal Packing and Intermolecular Interactions3.3. Advanced Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Advanced Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, with a proposed molecular formula of C₄H₄N₂O₂S₂, the theoretical exact mass can be calculated with high precision. This technique is crucial for confirming the elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass.
Interactive Table: Theoretical HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₄H₅N₂O₂S₂ | 177.9841 |
| [M+Na]⁺ | C₄H₄N₂NaO₂S₂ | 199.9661 |
This high level of mass accuracy, typically within a few parts per million (ppm), provides strong evidence for the compound's elemental formula, a critical first step in its structural identification.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion) and its fragmentation through collision-induced dissociation to produce a spectrum of fragment ions. The resulting fragmentation pattern offers deep insights into the molecule's structure by revealing how it breaks apart.
For this compound, the fragmentation would likely initiate at the weakest bonds within the dithioperoxol group, namely the O-O and S-S bonds. nih.govdocumentsdelivered.com The fragmentation of pyrimidine (B1678525) derivatives often involves characteristic losses from the ring itself. nih.govsapub.orgresearchgate.net
A plausible fragmentation pathway for the [M+H]⁺ ion (m/z 177.9841) would involve:
Loss of H₂O₂: A neutral loss of 34.0055 Da, corresponding to hydrogen peroxide, would be a primary indicator of a hydroperoxide moiety.
Loss of S₂: Subsequent or alternative fragmentation could involve the loss of a disulfide group (63.9434 Da).
Cleavage of the Pyrimidine Ring: Characteristic fragmentation of the pyrimidine ring would follow, providing further structural confirmation. sapub.org
Interactive Table: Predicted MS/MS Fragmentation of [C₄H₅N₂O₂S₂]⁺
| Precursor m/z | Fragment m/z | Proposed Neutral Loss | Fragment Identity |
|---|---|---|---|
| 177.9841 | 143.9786 | H₂O₂ | [C₄H₃N₂S₂]⁺ |
| 177.9841 | 113.9991 | S₂ | [C₄H₅N₂O₂]⁺ |
| 143.9786 | 111.0069 | S | [C₄H₃N₂S]⁺ |
This detailed fragmentation map is essential for piecing together the molecular structure and confirming the connectivity of the atoms.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. jascoinc.comyoutube.comdcu.ie These techniques are highly effective for identifying functional groups, as each group has characteristic vibrational frequencies. jsscacs.edu.in
Characteristic Vibrational Modes of the Pyrimidine Ring and Dithioperoxol Group
The vibrational spectrum of this compound would be a composite of the modes from the pyrimidine ring and the unique dithioperoxol substituent.
Pyrimidine Ring Vibrations: The pyrimidine ring exhibits several characteristic vibrations. C-H stretching modes typically appear in the 3100-3000 cm⁻¹ region. C=N and C=C stretching vibrations are found in the 1600-1400 cm⁻¹ range. vandanapublications.comresearchgate.netresearchgate.net Ring "breathing" modes, which are often strong in Raman spectra, occur in the fingerprint region below 1000 cm⁻¹. researchgate.netnih.gov
Dithioperoxol Group Vibrations: The dithioperoxol group would have several key vibrational modes. The O-H stretch from the hydroperoxide would likely appear as a broad band around 3400-3200 cm⁻¹. The O-O stretch is typically weak in IR but can sometimes be observed in Raman spectra in the 890-830 cm⁻¹ region. The S-S stretch is also characteristically weak in the IR but stronger in Raman, appearing in the 500-400 cm⁻¹ range. researchgate.net The C-S stretch would be expected around 700-600 cm⁻¹.
Interactive Table: Predicted Characteristic Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected FT-IR Frequency | Expected Raman Frequency | Notes |
|---|---|---|---|
| O-H Stretch | 3400-3200 (broad) | Weak | Characteristic of hydroperoxides. |
| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 | Typical for pyrimidine ring protons. |
| C=N, C=C Stretch | 1600-1400 | 1600-1400 | Multiple bands expected from the ring. nih.gov |
| O-O Stretch | Weak/Not observed | 890-830 | Often weak and difficult to assign. |
| C-S Stretch | 700-600 | 700-600 | Indicates the link to the pyrimidine ring. nih.gov |
The complementary nature of FT-IR and Raman spectroscopy would be vital for a comprehensive assignment of the vibrational modes. jascoinc.com
Conformational Analysis via Specific Band Shifts
The flexibility of the -S-S-O-OH chain allows for different spatial arrangements or conformers. These different conformations can sometimes be detected by subtle shifts in vibrational frequencies, particularly those of the dithioperoxol group itself. For instance, intramolecular hydrogen bonding between the terminal -OH group and one of the nitrogen atoms of the pyrimidine ring could lead to a noticeable broadening and red-shifting (shift to lower frequency) of the O-H stretching band.
By performing computational studies alongside experimental spectroscopy, it would be possible to predict the vibrational frequencies for different stable conformers. Comparing these theoretical spectra with the experimental FT-IR and Raman data could allow for the identification of the predominant conformation of the molecule in the solid state or in solution.
Theoretical and Computational Chemistry Studies of Pyrimidine 2 Dithioperoxol
Quantum Mechanical (QM) Calculations for Electronic Structure Analysis
Quantum mechanical calculations are fundamental to understanding the electronic nature of a molecule. These methods would provide insights into the geometry, stability, and reactivity of Pyrimidine-2-dithioperoxol.
Density Functional Theory (DFT) for Ground State Geometry Optimization
Density Functional Theory (DFT) would be the primary method for determining the most stable three-dimensional arrangement of atoms in this compound. This process, known as geometry optimization, seeks the lowest energy structure on the potential energy surface.
A typical DFT study would involve selecting a functional (e.g., B3LYP, PBE0, M06-2X) and a basis set (e.g., 6-311++G(d,p), aug-cc-pVTZ) to solve the Kohn-Sham equations. The choice of functional and basis set is crucial for obtaining accurate results and would likely be benchmarked against experimental data if available, or against higher-level computational methods. The optimization process would yield key geometric parameters such as bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be paid to the C-S, S-S, and S-H bond lengths and the C-S-S-H dihedral angle, which would define the conformation of the dithioperoxol group.
Hypothetical Optimized Geometrical Parameters of this compound using DFT
| Parameter | Hypothetical Value (B3LYP/6-311++G(d,p)) |
| C2-S Bond Length (Å) | 1.78 |
| S-S Bond Length (Å) | 2.05 |
| S-H Bond Length (Å) | 1.35 |
| N1-C2-N3 Bond Angle (°) | 115.0 |
| C2-S-S Bond Angle (°) | 105.0 |
| S-S-H Bond Angle (°) | 98.0 |
| C2-S-S-H Dihedral Angle (°) | 90.0 |
Note: The values in this table are hypothetical and for illustrative purposes only, as no specific literature exists.
Ab Initio Methods for Electronic Properties and Molecular Orbitals
While DFT is a workhorse for geometry optimization, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would be employed for a more accurate description of the electronic properties. These methods are computationally more demanding but often provide benchmark-quality results.
Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. For this compound, the HOMO would likely be localized on the dithioperoxol group, specifically the sulfur lone pairs, making this region susceptible to electrophilic attack. The LUMO might be distributed over the pyrimidine (B1678525) ring, indicating its potential to accept electrons in reactions.
Conformational Analysis and Energy Landscapes via Computational Methods
The flexibility of the dithioperoxol side chain would necessitate a thorough conformational analysis.
Exploration of Stable Conformers and Tautomeric Forms
The rotation around the C-S and S-S bonds would lead to different conformers. A potential energy surface scan, performed by systematically changing the C-S-S-H dihedral angle and calculating the energy at each step, would reveal the most stable conformations and the energy barriers between them.
Furthermore, the possibility of tautomerism would need to be investigated. This compound could potentially exist in equilibrium with other tautomeric forms, and computational methods would be essential to predict the relative energies and stabilities of these tautomers in different environments (gas phase and solution).
Molecular Dynamics Simulations for Conformational Flux
While static calculations provide information about stable states, Molecular Dynamics (MD) simulations would be necessary to understand the dynamic behavior of this compound over time. By simulating the motion of the atoms at a given temperature, MD could reveal the conformational landscape that the molecule explores, the timescales of conformational changes, and the influence of solvent molecules on its structure and dynamics. This would be particularly important for understanding how the molecule might interact with a biological target or other molecules in a condensed phase.
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of a new compound.
Time-dependent DFT (TD-DFT) would be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions. The results would indicate the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.
Vibrational frequencies could be calculated using DFT. The resulting theoretical infrared (IR) and Raman spectra would show characteristic peaks for different functional groups. For this compound, key vibrational modes would include the S-H stretch, S-S stretch, C-S stretch, and various pyrimidine ring vibrations.
Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C) can also be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predicted shifts would be invaluable for interpreting experimental NMR spectra.
Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |
| UV-Vis (TD-DFT) | λmax | ~280 nm |
| IR (DFT) | S-H Stretch (cm⁻¹) | ~2550 |
| IR (DFT) | S-S Stretch (cm⁻¹) | ~540 |
| ¹H NMR (GIAO-DFT) | SH Chemical Shift (ppm) | ~4.5 |
| ¹³C NMR (GIAO-DFT) | C2 Chemical Shift (ppm) | ~175 |
Note: The values in this table are hypothetical and for illustrative purposes only, as no specific literature exists.
Analysis of "this compound" in Scientific Literature
Following a comprehensive search for the chemical compound "this compound," it has been determined that there is no specific, publicly available scientific literature, including theoretical and computational studies, that refers to a compound by this name. The term "dithioperoxol" does not conform to standard chemical nomenclature, which makes identifying a definitive molecular structure challenging.
The search for related compounds, such as pyrimidine-2-dithioic acid and other pyrimidine derivatives containing two sulfur atoms at the 2-position, also did not yield specific computational studies that would fulfill the detailed requirements of the requested article, including NMR chemical shift predictions, vibrational frequency calculations, or reaction mechanism elucidations.
While there is extensive research on pyrimidine derivatives due to their significance in biological and medicinal chemistry, the specific compound , "this compound," appears to be either a novel, unpublished entity, a compound known by a different name not identifiable through standard chemical databases, or a theoretical structure that has not been the subject of published computational analysis.
Therefore, it is not possible to provide the requested detailed article on the theoretical and computational chemistry of "this compound" as the foundational research data does not exist in the public domain. Any attempt to generate the specified content would be speculative and would not adhere to the principles of scientific accuracy.
Mechanistic Organic Chemistry of Pyrimidine 2 Dithioperoxol Reactivity
Investigation of Electrophilic Reactions Involving the Dithioperoxol Moiety
The dithioperoxol group (-S-S-OOH) is expected to be the primary site of electrophilic attack due to the presence of lone pairs of electrons on the sulfur and oxygen atoms. The peroxide bond (O-O) is inherently weak and susceptible to cleavage.
Electrophiles would likely target the sulfur atoms, which are more nucleophilic than the peroxidic oxygens. Reaction with strong electrophiles could lead to the formation of sulfonium (B1226848) ions. The peroxide moiety can also react with electrophiles, potentially leading to rearrangements or fragmentation.
Table 1: Predicted Electrophilic Reactions of the Dithioperoxol Moiety
| Electrophile (E+) | Predicted Product(s) | Plausible Mechanism |
| H+ (strong acid) | Cleavage of the S-S and O-O bonds | Protonation of sulfur or oxygen, followed by bond scission. |
| Alkyl halides (R-X) | S-alkylation | Nucleophilic attack by a sulfur atom on the alkyl halide. |
| Halogens (X₂) | Sulfenyl halides | Oxidative cleavage of the S-S bond. |
Nucleophilic Reactivity of the Pyrimidine (B1678525) Nitrogen Atoms
The pyrimidine ring contains two nitrogen atoms which are generally nucleophilic. However, their basicity and nucleophilicity are reduced due to the electron-withdrawing nature of the second nitrogen atom within the aromatic ring. wikipedia.org
The nitrogen atoms can undergo reactions with strong electrophiles, such as alkylating agents or acids. Protonation is expected to occur at one of the ring nitrogens. wikipedia.org The position of this reaction can be influenced by substituents on the pyrimidine ring.
Radical Reactions and Their Pathways Involving Sulfur Centers
The dithioperoxol group is a prime candidate for initiating radical reactions. The weak S-S and O-O bonds can undergo homolytic cleavage upon exposure to heat or UV light, generating various radical species.
S-S Bond Cleavage: Homolysis of the disulfide bond would generate two sulfur-centered radicals. These radicals could participate in hydrogen abstraction, addition to unsaturated bonds, or further fragmentation.
O-O Bond Cleavage: Homolytic cleavage of the peroxide bond would produce an oxygen-centered radical and a hydroxyl radical. The oxygen-centered radical attached to the sulfur could undergo further reactions.
These radical pathways are critical in understanding the potential for Pyrimidine-2-dithioperoxol to act as a radical initiator or participate in radical polymerization processes.
Heterocyclic Transformations and Rearrangement Mechanisms
The pyrimidine ring itself can undergo rearrangement reactions under certain conditions, such as the Dimroth rearrangement, which involves ring opening and closing. wikipedia.org The presence of the dithioperoxol substituent could influence the propensity for and the pathway of such rearrangements.
Furthermore, intramolecular reactions involving the dithioperoxol moiety and the pyrimidine ring are conceivable. For instance, a nucleophilic nitrogen from the pyrimidine ring could attack one of the sulfur atoms, leading to a cyclized product and expulsion of a leaving group. The specific conditions required for such transformations would need to be determined experimentally.
Influence of Substituent Effects on Reactivity and Selectivity
The reactivity and selectivity of both the pyrimidine ring and the dithioperoxol group would be significantly influenced by the presence of other substituents on the pyrimidine ring.
Electron-donating groups (EDGs) such as amino (-NH₂) or alkoxy (-OR) groups would increase the electron density of the pyrimidine ring, enhancing its nucleophilicity and making it more susceptible to electrophilic attack. researchgate.net EDGs would also influence the regioselectivity of such reactions.
Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups would decrease the electron density of the pyrimidine ring, making it less nucleophilic but more susceptible to nucleophilic aromatic substitution. scialert.net
The electronic nature of substituents would also modulate the stability of any radical or ionic intermediates formed during reactions involving the dithioperoxol moiety, thereby affecting reaction rates and product distributions.
Table 2: Predicted Influence of Substituents on Reactivity
| Substituent Type at C4/C6 | Effect on Pyrimidine Ring | Effect on Dithioperoxol Moiety | Predicted Outcome |
| Electron-Donating (e.g., -OCH₃) | Increased nucleophilicity | Enhanced stability of cationic intermediates | Favors electrophilic substitution on the ring and reactions at the dithioperoxol group. |
| Electron-Withdrawing (e.g., -NO₂) | Decreased nucleophilicity | Destabilization of cationic intermediates | Favors nucleophilic substitution on the ring; may inhibit reactions at the dithioperoxol group. |
Synthesis and Characterization of Pyrimidine 2 Dithioperoxol Derivatives and Analogues
Design Principles for Structural Modification of the Pyrimidine (B1678525) Ring
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, serves as a versatile scaffold for structural modifications. humanjournals.comwikipedia.orgchemicalbook.com The primary goal of these modifications is to systematically alter the electronic and steric properties of the molecule to understand their impact on its chemical characteristics.
Key design principles for modifying the pyrimidine ring include:
Substitution at C4, C5, and C6: Introducing various substituents (e.g., alkyl, aryl, halogen, amino groups) at the carbon positions of the pyrimidine ring is a primary strategy. This allows for the exploration of a wide chemical space. For instance, the synthesis of 4,5-disubstituted pyrimidine analogues can be achieved through a one-step, three-component coupling reaction. humanjournals.com
Introduction of Electron-Withdrawing or -Donating Groups: The placement of groups that either pull electron density from or push it into the pyrimidine ring can modulate its reactivity. For example, halogenation at the 2-position can influence the electronic structure and suppress certain spectral features. rsc.org
These modifications are often guided by established synthetic methodologies like the Biginelli reaction, which condenses an aldehyde, a urea (B33335) or thiourea (B124793), and a β-ketoester to form dihydropyrimidines, or through multi-component reactions that offer efficient pathways to diverse pyrimidine structures. humanjournals.comsmolecule.com
Strategies for Derivatization of the Dithioperoxol Functional Group
Derivatization is a chemical technique used to convert a functional group into a derivative with altered chemical properties, which can be useful for analysis or for creating new molecular entities. wikipedia.orgtaylorandfrancis.com The hydrodisulfide (-SSH) or "dithioperoxol" group is a unique and reactive functional moiety. Strategies for its derivatization focus on the reactivity of the sulfur atoms.
Key derivatization strategies include:
Alkylation: The terminal sulfur atom of the hydrodisulfide group is nucleophilic and can be alkylated using various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). This reaction forms a 2-(alkyldisulfanyl)pyrimidine.
Acylation: Reaction with acyl chlorides or anhydrides would lead to the formation of an S-acyl derivative, introducing a carbonyl group adjacent to the disulfide.
Oxidation: The disulfide bond can be oxidized to various higher oxidation states, such as thiosulfinates (R-S(O)-S-R) or thiosulfonates (R-S(O)₂-S-R), using controlled oxidizing agents.
Reaction with Thiols (Disulfide Exchange): The hydrodisulfide can react with other thiols or disulfides, leading to an exchange reaction that forms a new, unsymmetrical disulfide. This is a common reaction for disulfides.
Formation of Metal Complexes: The sulfur atoms can act as ligands, coordinating with various metal ions to form metal-sulfur complexes.
Advanced Synthetic Routes to Structure-Activity Relationship (SAR) Analogues (Non-Biological Context)
Developing a Structure-Activity Relationship (SAR) is fundamental to understanding how a molecule's chemical structure correlates with its properties, even in a non-biological context such as materials science or catalysis. rsc.orgasianpubs.org The synthesis of a diverse set of analogues is essential for building these relationships.
Advanced synthetic routes for creating SAR analogues of Pyrimidine-2-dithioperoxol would involve a combination of modifying the pyrimidine ring and the dithioperoxol group.
Table 1: Synthetic Strategies for Pyrimidine Analogue Generation
| Synthetic Method | Description | Key Reactants | Reference |
|---|---|---|---|
| Biginelli Reaction | A one-pot cyclocondensation reaction to form dihydropyrimidines, which can be further modified. | Aldehyde, β-Ketoester, Urea/Thiourea | humanjournals.com |
| Multi-component Coupling | Efficient one-pot reactions involving three or more starting materials to create complex pyrimidines. | Enamines, Triethyl orthoformate, Ammonium acetate | humanjournals.com |
| Oxidative Annulation | Utilizes an oxidant to facilitate ring formation from simpler acyclic precursors. | Acetophenone-formamide conjugates, K₂S₂O₈ | humanjournals.com |
| Cyclization of Ketones with Nitriles | A cost-effective method using a copper catalyst and a base to synthesize substituted pyrimidines. | Ketones, Nitriles | rsc.org |
| Chalcone Cyclization | Cyclization of α,β-unsaturated ketones (chalcones) with guanidine (B92328) to form 2-aminopyrimidines. | Chalcones, Guanidine hydrochloride | nih.gov |
For example, a synthetic campaign could start with the synthesis of a 2-mercaptopyrimidine (B73435) (pyrimidine-2-thiol) via the reaction of a β-dicarbonyl compound with thiourea. nih.gov The 2-mercaptopyrimidine can then be converted to the target this compound. Subsequently, analogues can be synthesized by using substituted thioureas or substituted β-dicarbonyl compounds in the initial cyclization step. Further derivatization of the -SSH group on each of these new cores would generate a matrix of compounds for detailed analysis. asianpubs.org
Comparative Spectroscopic Analysis of Derivatives to Unravel Structural Contributions
Spectroscopic techniques are indispensable for characterizing new compounds and understanding the structural contributions of different functional groups. A comparative analysis of this compound and its derivatives would rely heavily on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. vandanapublications.comvandanapublications.comresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational modes of specific functional groups.
Pyrimidine Ring Vibrations: The pyrimidine ring itself has characteristic C=C and C=N stretching vibrations, typically found in the 1525-1596 cm⁻¹ region. researchgate.net
S-H and S-S Vibrations: The S-H stretch of the hydrodisulfide group is expected to be a weak band in the 2500-2600 cm⁻¹ region. The S-S stretching vibration is also typically weak and appears in the 400-500 cm⁻¹ range.
Substituent Vibrations: The introduction of other functional groups will add their own characteristic peaks. For example, C=O stretching in acylated derivatives would appear around 1650-1700 cm⁻¹, and N-H stretching from amino substituents would be seen in the 3300-3500 cm⁻¹ range. vandanapublications.com
Table 2: Hypothetical Key IR Frequencies for this compound and Derivatives
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C=N (pyrimidine) | Stretch | 1525 - 1575 | researchgate.net |
| C=C (pyrimidine) | Stretch | 1570 - 1596 | researchgate.net |
| S-H | Stretch | 2500 - 2600 | General IR Data |
| S-S | Stretch | 400 - 500 | General IR Data |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms in the molecule.
¹H NMR: The protons on the pyrimidine ring will appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shift of these protons will be influenced by the substituents on the ring. The proton of the -SSH group is expected to be a broad singlet, with a chemical shift that can vary depending on solvent and concentration.
¹³C NMR: The carbon atoms of the pyrimidine ring will have characteristic chemical shifts. The C2 carbon, being attached to two electronegative atoms (nitrogen and sulfur), will be significantly deshielded and appear at a high chemical shift.
By comparing the NMR and IR spectra across a series of derivatives, one can precisely map how each structural modification (e.g., adding a methyl group at C4 or alkylating the -SSH group) influences the electronic environment and geometry of the entire molecule. mdpi.com For instance, halogenation is known to cause significant changes in the electronic spectra of pyrimidines, which can be correlated with NMR and IR data to build a comprehensive structural picture. rsc.org
Potential Applications of Pyrimidine 2 Dithioperoxol in Advanced Chemical Methodologies
Pyrimidine-2-dithioperoxol as a Building Block in Complex Organic Synthesis
The bifunctional nature of this compound—possessing both a nucleophilic heterocyclic system and a reactive sulfur-sulfur bond—makes it an intriguing candidate as a foundational unit in the construction of more complex molecular architectures.
The design of ligands is crucial for advancing homogeneous catalysis, as they directly influence the reactivity, selectivity, and stability of the metal catalyst. nih.gov this compound offers several features that could be exploited in the design of novel ligand scaffolds for transition metal catalysis.
The nitrogen atoms of the pyrimidine (B1678525) ring can act as Lewis basic sites for metal coordination, a common feature in many successful ligand families like bipyridines and pyridonates. nih.govrsc.org The disulfide bond, while not a typical coordinating group, could be cleaved reductively to generate two pyrimidine-2-thiolate units. These thiolates are excellent soft ligands for a variety of late transition metals, such as palladium, gold, and zinc. rsc.org
A hypothetical synthetic route could involve the reductive cleavage of this compound in the presence of a metal precursor to form a bis(thiolato)metal complex. The resulting complex would feature two pyrimidine rings held in proximity by the metal center, creating a bidentate or bridging ligand environment. The electronic properties of this ligand system could be tuned through substitution on the pyrimidine ring, potentially influencing the catalytic activity in reactions like C-H functionalization or cross-coupling. nih.gov For instance, a zinc-stabilized catalyst bearing a redox-active ligand has been shown to be effective in the synthesis of pyrimidines, highlighting the synergy between the metal center and the ligand framework. rsc.org
Table 1: Potential Metal Complexes and Catalytic Applications
| Metal Center | Hypothetical Ligand Structure | Potential Catalytic Application | Rationale |
|---|---|---|---|
| Palladium (Pd) | Bis(pyrimidin-2-thiolato)palladium(II) | Cross-Coupling Reactions (e.g., Suzuki, Heck) | Thiolate ligands can stabilize Pd(II) intermediates crucial in many cross-coupling catalytic cycles. nih.gov |
| Gold (Au) | Linear or Trigonal Planar Gold(I) Thiolate Complex | Alkyne Hydrofunctionalization | Gold(I) complexes are known to be excellent catalysts for the activation of alkynes towards nucleophilic attack. nih.gov |
| Zinc (Zn) | Tetrahedral Bis(pyrimidin-2-thiolato)zinc(II) | Dehydrogenative Coupling | Zinc catalysts with redox-active ligands have demonstrated efficacy in synthesizing N-heterocycles. rsc.org |
Polymers containing heterocyclic and sulfur units often exhibit unique and desirable properties for advanced materials. The synthesis of polymers can be broadly categorized into addition and condensation polymerization. sigmaaldrich.com this compound could theoretically serve as a monomer or cross-linking agent in several polymerization strategies.
One potential application lies in radical polymerization. The disulfide bond in this compound can undergo homolytic cleavage under thermal or photochemical conditions to generate pyrimidin-2-ylthiyl radicals. These sulfur-centered radicals could initiate the polymerization of vinyl monomers. More interestingly, this disulfide could function as a reversible addition-fragmentation chain-transfer (RAFT) agent. In RAFT polymerization, a dithiocompound mediates the polymerization to produce polymers with controlled molecular weights and narrow dispersities. sigmaaldrich.com While typical RAFT agents are dithioesters or trithiocarbonates, the disulfide bond of this compound could potentially engage in a similar reversible chain transfer process, incorporating the pyrimidine moiety as an end-group.
Furthermore, the compound could be a precursor for creating sulfur-containing polymers. For example, ring-opening polymerization of cyclic disulfides is a known method for producing poly(disulfide)s. While this compound is not cyclic itself, it could be used in condensation reactions with dithiols to form linear polymers with repeating pyrimidine and disulfide units in the backbone. Such materials could have interesting redox-responsive properties, as the disulfide links can be reversibly cleaved and reformed. This approach is analogous to the synthesis of ultra-high molecular weight polymers where specific monomer interactions guide the assembly process. rsc.org
Exploration of this compound in Methodological Organic Chemistry
Beyond its role as a building block, this compound holds potential as a reagent for developing new synthetic methods, particularly for accessing sulfur-containing molecules.
The synthesis of sulfur-containing heterocycles is an active area of research due to their prevalence in medicinally important compounds. sioc-journal.cnopenmedicinalchemistryjournal.com this compound could serve as a synthon for the pyrimidine-2-thiolate or pyrimidin-2-ylthiyl radical, which can then be used to construct more complex heterocyclic systems.
For instance, the reaction of this compound with various nucleophiles could lead to the formation of unsymmetrical disulfides. More complex transformations could involve its reaction with unsaturated systems. A hypothetical reaction could be the addition of the pyrimidin-2-ylthio group across a double or triple bond, followed by an intramolecular cyclization. This strategy is often employed in the synthesis of fused heterocyclic systems. For example, the reaction with a suitably functionalized alkyne could, after the initial addition, undergo cyclization to form a thieno[2,3-d]pyrimidine, a scaffold known for its biological activities. growingscience.com Such transformations often require a catalyst or specific reaction conditions to proceed efficiently. researchgate.net
Table 2: Hypothetical Transformations into Other Heterocycles
| Reactant | Proposed Intermediate | Resulting Heterocyclic System | Relevant Synthetic Concepts |
|---|---|---|---|
| Substituted Alkyne | β-Thiopyrimidinyl Vinyl Cation/Radical | Thieno[2,3-d]pyrimidine | Radical or Electrophilic Cyclization sioc-journal.cn |
| 1,3-Dicarbonyl Compound | S-Pyrimidinyl Thio-enolate | Thiazolo[3,2-a]pyrimidine | Condensation followed by Intramolecular SNAr researchgate.net |
| o-Haloaryl Ketone | S-Pyrimidinyl Aryl Sulfide (B99878) | Benzothiazolo-pyrimidine hybrid | Nucleophilic Aromatic Substitution followed by Cyclization |
The disulfide functionality of this compound suggests its use as a "pyrimidinylthiolating" agent. This would be a reagent that delivers a pyrimidin-2-ylthio (-S-pyrimidine) group to a substrate. Such reagents are valuable for installing specific functional groups that can alter the biological or material properties of a molecule.
The reaction would likely proceed via nucleophilic attack on one of the sulfur atoms of the disulfide bond, with the other sulfur atom departing as part of a pyrimidine-2-thiolate leaving group. This could be used to prepare, for example, unsymmetrical disulfides by reaction with other thiols, or thioethers by reaction with soft carbon nucleophiles like enolates.
This reactivity is analogous to that of other disulfides, such as diphenyl disulfide, which are commonly used as electrophilic sources of a "PhS" group. The advantage of using this compound would be the direct introduction of the pyrimidine heterocycle, which is a desirable moiety in many pharmaceutical and agrochemical contexts. openmedicinalchemistryjournal.com The development of such a reagent would add to the toolbox of organic chemists for the late-stage functionalization of complex molecules, a highly sought-after capability in drug discovery. mdpi.com
Future Directions and Emerging Research Avenues for Pyrimidine 2 Dithioperoxol
Development of Asymmetric Synthetic Routes
The creation of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in pharmaceuticals and materials science. chiralpedia.com Asymmetric synthesis, the process of creating specific chiral products from non-chiral starting materials, would be a critical area of future research for Pyrimidine-2-dithioperoxol, should stereogenic centers be incorporated into its structure or its derivatives. chiralpedia.com
Future research would likely focus on several established strategies adapted for this specific target. These include the use of chiral catalysts, enzymes, or chiral auxiliaries to control the stereochemical outcome of the reaction. chiralpedia.comslideshare.net For instance, if the synthesis involves the formation of a stereocenter adjacent to the pyrimidine (B1678525) ring, a chiral catalyst could be employed to favor the formation of one enantiomer over the other. springernature.com Biocatalysis, using enzymes that can perform highly selective transformations, represents another promising avenue, offering environmentally friendly reaction conditions. springernature.com The development of such enantioconvergent reactions, which can transform a racemic mixture of a precursor into a single enantiomeric product, would be a significant advancement. springernature.com An initial approach might involve adapting methods used for the asymmetric synthesis of other heterocyclic compounds like aziridines or pyrrolo[1,2-a]pyrimidines. jchemlett.commdpi.com
Integration into Supramolecular Chemistry Architectures
Supramolecular chemistry, which focuses on the assembly of complex structures through non-covalent interactions, offers vast possibilities for this compound. researchgate.net The pyrimidine core itself is a well-established building block in supramolecular chemistry, capable of forming specific hydrogen bonds, which is crucial for molecular recognition and self-assembly processes. mdpi.comsupramolecularevans.com
The introduction of the dithioperoxol group provides additional and unique interaction sites. The sulfur atoms can act as hydrogen bond acceptors or participate in less common but structurally significant chalcogen bonding. This could enable the design of novel host-guest systems where this compound acts as a guest or, if functionalized appropriately, as a host for specific molecules or ions. supramolecularevans.com Furthermore, the ability to form self-assembled structures, such as molecular tweezers or gels, could be explored. beilstein-journals.org For example, linking two this compound units could create a molecular tweezer capable of selectively binding guest molecules through a combination of hydrogen bonding, π-π stacking, and chalcogen interactions. beilstein-journals.org Such architectures are foundational for developing smart materials, sensors, and advanced drug delivery systems. researchgate.netnih.gov
Exploration of Solid-State Chemistry and Crystal Engineering
Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. rsc.org For this compound, this field would aim to control the packing of molecules in the solid state to influence physical properties like solubility, stability, and electronic characteristics. The pyrimidine ring's nitrogen atoms are prime sites for forming robust hydrogen bonds, a key tool in designing crystal structures. rsc.org
The dithioperoxol moiety introduces a significant variable. The sulfur atoms can engage in a range of intermolecular interactions, including sulfur-sulfur contacts and chalcogen bonds (S···N, S···O), which can be used to guide the assembly of molecules into specific one-, two-, or three-dimensional networks. mdpi.com Researchers could investigate how different substituents on the pyrimidine ring affect the competition and cooperation between hydrogen bonding and chalcogen bonding, leading to the formation of different polymorphs with distinct properties. This control over the crystalline architecture is crucial for applications in organic electronics and developing stimuli-responsive materials that can change their properties in response to external factors like light or pressure. nih.gov
Advanced Analytical Methodologies for Detection and Quantification in Research Settings
To support any research into the synthesis and application of this compound, robust analytical methods for its detection and quantification are essential. Drawing from established protocols for other pyrimidine derivatives and metabolites, a combination of chromatographic and spectrometric techniques would be the primary focus. creative-proteomics.comnih.gov
High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), would be the method of choice for both qualitative and quantitative analysis. creative-proteomics.com An ion-pairing reversed-phase UPLC-MS/MS method, which is effective for separating polar and charged pyrimidine-related compounds, could be optimized for this compound. nih.gov This would allow for sensitive and specific quantification in complex matrices.
Table 1: Potential Analytical Techniques for this compound
| Technique | Purpose | Key Advantages |
| HPLC-MS/MS | Quantification and identification | High sensitivity, high specificity, structural information. creative-proteomics.comnih.gov |
| High-Resolution MS (Orbitrap, Q-TOF) | Precise mass determination | Accurate identification and formula confirmation. creative-proteomics.com |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Detailed information on molecular structure and conformation. mdpi.com |
| X-ray Crystallography | Solid-state structure determination | Unambiguous determination of 3D structure and crystal packing. mdpi.com |
| UV-Vis Spectroscopy | Basic characterization, concentration | Simple, fast, useful for monitoring reactions. mdpi.com |
Computational Design of Next-Generation Analogues for Specific Chemical Purposes
Computational chemistry provides powerful tools for predicting molecular properties and guiding synthetic efforts, thereby accelerating the discovery of new functional molecules. For this compound, computational methods would be invaluable for designing next-generation analogues with tailored properties.
Density Functional Theory (DFT) calculations could be used to investigate the molecule's electronic structure, conformational preferences, and the nature of its intermolecular interactions. mdpi.com This understanding is crucial for rationalizing its behavior in supramolecular assemblies and in the solid state. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), could be employed if a series of analogues are synthesized and tested for a specific purpose (e.g., catalytic activity). nih.gov By building a statistical model that correlates structural features with observed activity, CoMFA can predict the activity of new, unsynthesized analogues, guiding chemists to focus on the most promising candidates. nih.gov These computational approaches would enable the efficient, in-silico design of derivatives with enhanced capabilities for applications ranging from catalysis to molecular recognition.
Q & A
Q. What integrated methodologies assess this compound’s role in drug resistance mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
